molecular formula C5H12ClNO B1376117 3-(Aminomethyl)cyclobutanol hydrochloride CAS No. 1427386-91-1

3-(Aminomethyl)cyclobutanol hydrochloride

Cat. No.: B1376117
CAS No.: 1427386-91-1
M. Wt: 137.61 g/mol
InChI Key: NZNRVZGKQUALNR-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)cyclobutanol hydrochloride” is an organic compound with the CAS Number: 1427386-91-1 . It is also known as Shihoramine A. The compound is in the form of an oil .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H12ClNO . The molecular weight is 137.61 g/mol . The IUPAC name is 3-(aminomethyl)cyclobutan-1-ol;hydrochloride . The InChI is 1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H . The Canonical SMILES is C1C(CC1O)CN.Cl .


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 137.61 g/mol . The storage temperature is at refrigerator level . It is shipped at room temperature .

Scientific Research Applications

Synthesis and Chemistry

  • Formation of Pyrones : 3-Carboethoxyethylidene cyclobutanols, prepared via cycloaddition and hydrolysis, are transformed into 3,4-dimethyl-2-pyrones upon treatment with bases, involving a mechanism of ring opening and enolate formation (Jung & Novack, 2005).
  • Antimicrobial Activity : Certain cyclobutanol derivatives have shown enhanced antibacterial activity against Bacillus subtilis, with a mechanism involving inhibition of a pyridoxal-based enzyme crucial for bacterial growth (Baldwin, Adlington, Parisi, & Ting, 1986).
  • Regio-, Stereo-, and Enantioselective Synthesis : Cyclobutanols are synthesized from 1,3-dioxin-4-ones via photocycloaddition and reduction, followed by lipase-catalyzed kinetic resolution, providing a pathway to γ-lactones, important in various biological compounds (Sato, Ohuchi, Abe, & Kaneko, 1992).

Medicinal Chemistry

  • Palladium-Catalyzed Enantioselective C(sp3)–H Arylation : Aminomethyl-cycloalkanes, including cyclobutanols, undergo palladium-catalyzed arylation with aryl boronic acids, resulting in compounds with potential for medicinal chemistry applications due to their unique biological properties (Rodrigalvarez, Reeve, Miró, & Gaunt, 2022).
  • Histamine H3 Receptor Ligands : Compounds with a 3-cyclobutoxy motif, synthesized via novel methodology, show significant increase in histamine H3 receptor affinity, highlighting the potential of cyclobutane derivatives in receptor-targeted therapies (Wijtmans et al., 2010).

Biochemistry and Molecular Biology

  • Radical-Mediated Ring-Opening Functionalization : Cyclobutanols are used as precursors for γ-substituted ketones, which have significant applications in synthesizing ketone derivatives, a class of compounds with various biochemical applications (Ren & Zhu, 2016).

Safety and Hazards

The compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNRVZGKQUALNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427386-91-1, 1404365-04-3
Record name 3-(Aminomethyl)cyclobutanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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